8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
8-(2-bromophenyl)sulfonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c17-15-3-1-2-4-16(15)21(19,20)18-13-7-8-14(18)10-12(9-13)11-5-6-11/h1-4,13-14H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATTZQOLYXXHGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2S(=O)(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of chiral catalysts and reagents to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow chemistry and other advanced techniques to enhance yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the bromine atom with other functional groups .
Scientific Research Applications
8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane has significant potential in various scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The bromobenzenesulfonyl group can participate in various binding interactions, while the azabicyclo scaffold provides structural rigidity and specificity. These interactions can modulate biological activity and influence the compound’s pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: A core structure found in many biologically active molecules, including tropane alkaloids.
2-Azabicyclo[3.2.1]octane: Another related compound with significant potential in drug discovery and synthetic chemistry
Uniqueness
8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is unique due to the presence of the bromobenzenesulfonyl group and the cyclopropylidene moiety. These features confer distinct chemical properties and reactivity, making it a valuable compound for various applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane, and how is its purity validated?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclopropane ring formation, sulfonylation, and cyclization. For example, radical cyclization using n-tributyltin hydride and AIBN in toluene has been employed for related bicyclic scaffolds, achieving >99% diastereocontrol . Post-synthesis, purity is validated using:
- ¹H/¹³C NMR : To confirm structural integrity (e.g., chemical shifts for bromobenzenesulfonyl and cyclopropylidene groups) .
- Elemental Analysis : To verify C/H/N content (e.g., deviations <0.3% between calculated and observed values) .
- GC-MS : For molecular weight confirmation and impurity profiling .
Q. Which biological targets are most relevant for this compound, and how is binding affinity assessed?
- Methodological Answer : The compound’s bicyclic core is structurally analogous to tropane alkaloids, which target monoamine transporters (DAT, SERT, NET) . Binding assays include:
- Radioligand Displacement : Using [³H]WIN 35,428 for DAT or [³H]citalopram for SERT, with IC₅₀ values calculated via nonlinear regression .
- Selectivity Profiling : Substituents like the 2-bromobenzenesulfonyl group enhance DAT/SERT selectivity ratios (e.g., 22-fold in analogues) .
Advanced Research Questions
Q. How do substituents on the azabicyclo[3.2.1]octane scaffold influence transporter selectivity and potency?
- Methodological Answer : Systematic SAR studies reveal:
- Cyclopropylidene Group : Enhances rigidity, reducing off-target binding to NET (e.g., Ki >1,000 nM vs. DAT Ki = 12 nM) .
- 2-Bromobenzenesulfonyl : Increases lipophilicity, improving blood-brain barrier penetration (logP ~3.5) .
- Diarylmethoxyethylidenyl Modifications : Alter stereoselectivity; trans-isomers show 5-fold higher DAT affinity than cis .
Q. What strategies are effective for enantioselective synthesis of the azabicyclo[3.2.1]octane core?
- Methodological Answer : Key approaches include:
- Chiral Auxiliaries : Use of (R)- or (S)-BINOL ligands in asymmetric catalysis to achieve >90% ee .
- Dynamic Kinetic Resolution : Catalyzed by Pd/C or Ru complexes, enabling access to both enantiomers from racemic intermediates .
- Crystallization-Induced Diastereomer Transformation : Resolves diastereomeric salts (e.g., with tartaric acid) .
Q. How can analytical challenges in resolving stereoisomers or detecting trace impurities be addressed?
- Methodological Answer :
- Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak IA) with heptane/ethanol gradients to separate enantiomers .
- LC-HRMS : Detects impurities at <0.1% levels (e.g., acetonitrile adducts formed during hydrogenolysis) .
- X-ray Crystallography : Resolves ambiguous stereochemistry (e.g., confirming endo vs. exo substituent orientation) .
Q. What in vivo models are suitable for evaluating the compound’s efficacy and pharmacokinetics?
- Methodological Answer :
- Rodent Behavioral Assays : Self-administration or conditioned place preference tests to assess abuse liability .
- Microdialysis : Measures extracellular dopamine in the nucleus accumbens post-administration (dose range: 1–10 mg/kg, i.p.) .
- ADME Profiling : Plasma half-life (t₁/₂ ~2.5 hr in rats) and brain-to-plasma ratio (3:1) are determined via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
